1,3-ビス(ジフェニルホスフィノ)プロパンモノオキシド

概要

説明

1,3-Bis(diphenylphosphino)propane monooxide is an organophosphorus compound with the molecular formula C₂₇H₂₆OP₂. This compound is known for its role as a ligand in coordination chemistry and homogeneous catalysis. It is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide .

科学的研究の応用

1,3-Bis(diphenylphosphino)propane monooxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

作用機序

Target of Action

1,3-Bis(diphenylphosphino)propane monooxide is primarily used as a bidentate ligand in coordination chemistry . It forms complex compounds with transition metals such as nickel and palladium .

Mode of Action

The compound interacts with its targets by forming a six-membered C3P2M chelate ring . This interaction results in the formation of complex compounds such as dichloro(1,3-bis(diphenylphosphino)propane)nickel .

Biochemical Pathways

The compound plays a crucial role in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are essential biochemical pathways that lead to the formation of biologically active metal coordination complexes .

Pharmacokinetics

It’s known that the compound is a white solid that is soluble in organic solvents .

Result of Action

The result of the action of 1,3-Bis(diphenylphosphino)propane monooxide is the formation of complex compounds that can act as catalysts for various reactions . For example, the nickel complex serves as a catalyst for the Kumada coupling reaction . The compound also acts as a ligand for palladium (II) catalysts, which is useful for the co-polymerization of carbon monoxide and ethylene to produce polyketones .

Action Environment

The action of 1,3-Bis(diphenylphosphino)propane monooxide is influenced by environmental factors. The compound is slightly air-sensitive, degrading in air to the phosphine oxide . It should be stored in a dry, cool, and well-ventilated place to avoid oxidation and hydrolysis . The compound’s efficacy as a catalyst can also be influenced by the presence of other substances in the reaction environment .

準備方法

1,3-Bis(diphenylphosphino)propane monooxide can be synthesized through various methods. One common synthetic route involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane. The reaction proceeds as follows: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ] Another method involves the metal-halogen exchange and subsequent metathesis: [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ] These methods provide a controllable and cost-effective way to produce the compound .

化学反応の分析

1,3-Bis(diphenylphosphino)propane monooxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

Substitution: The compound can participate in substitution reactions, where the phosphine ligands are replaced by other groups.

Major products formed from these reactions include the phosphine oxide and various substituted derivatives .

類似化合物との比較

1,3-Bis(diphenylphosphino)propane monooxide can be compared with other similar compounds, such as:

1,2-Bis(diphenylphosphino)ethane: This compound has a shorter carbon chain between the phosphine groups, which affects its coordination properties and reactivity.

1,3-Bis(diphenylphosphino)propane: This compound lacks the oxygen atom present in the monooxide, which influences its stability and reactivity in air.

The uniqueness of 1,3-Bis(diphenylphosphino)propane monooxide lies in its ability to form stable metal complexes with a specific bite angle, making it highly effective in catalytic applications .

生物活性

1,3-Bis(diphenylphosphino)propane monooxide (DPPP-O) is a phosphine oxide derivative of 1,3-Bis(diphenylphosphino)propane (DPPP), which is widely studied for its applications in catalysis and medicinal chemistry. This article provides an overview of the biological activity of DPPP-O, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

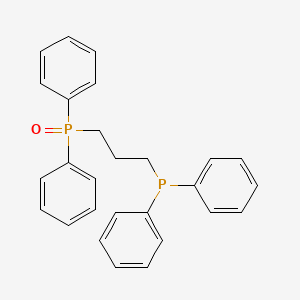

Chemical Structure:

- IUPAC Name: 1,3-Bis(diphenylphosphino)propane monooxide

- Molecular Formula: C27H26P2O

- CAS Number: 85685-99-0

DPPP-O can be synthesized through the oxidation of DPPP using various oxidizing agents. The resulting compound retains the bidentate coordination properties of DPPP while introducing an oxygen atom that may influence its biological interactions.

DPPP-O exhibits several biological activities attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition: DPPP-O has been shown to inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism. In particular, it acts as an inhibitor for CYP1A2 and CYP3A4, potentially affecting the pharmacokinetics of co-administered drugs .

- Antioxidant Activity: The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments. This activity can be beneficial in preventing cell damage associated with various diseases .

- Cellular Uptake and Distribution: DPPP-O is classified as a blood-brain barrier (BBB) permeant, indicating its potential for central nervous system (CNS) applications. Its lipophilicity (Log P values ranging from 4.41 to 8.54) suggests favorable absorption characteristics .

Biological Activity Data

The following table summarizes key biological activities and findings related to DPPP-O:

Case Studies

-

Cytotoxicity in Cancer Cells:

A study evaluated the cytotoxic effects of DPPP-O on MDA-MB-435 breast cancer cells. Results indicated significant growth inhibition at micromolar concentrations, suggesting potential as an anticancer agent . -

Neuroprotective Effects:

Research investigated the neuroprotective properties of DPPP-O against oxidative stress-induced cell death in neuronal cell lines. The compound demonstrated a reduction in apoptosis markers, highlighting its potential in neurodegenerative disease treatment . -

Metal Complexation:

DPPP-O has been explored for its role in stabilizing metal clusters in organometallic chemistry. Its ability to form stable complexes with gold and palladium enhances catalytic activity in various reactions, including cross-coupling reactions.

特性

IUPAC Name |

3-diphenylphosphorylpropyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26OP2/c28-30(26-18-9-3-10-19-26,27-20-11-4-12-21-27)23-13-22-29(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDVOUAZWJNTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391580 | |

| Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85685-99-0 | |

| Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。